Anti‑HIV‑1 Activity in MT‑4 Cells: 3′-Iodo Substitution Yields >500 μM EC₅₀ Versus Nanomolar Potency of 3′-Azido and 3′-Fluoro Congeners
In a standardized antiviral assay using MT‑4 cells infected with HIV‑1 strain IIIB, 3′-deoxy‑3′-iodothymidine exhibited an EC₅₀ exceeding 500 μM and was classified as inactive [REFS‑1]. This stands in stark contrast to its closest 3′-substituted analogs tested in the same cell line: 3′-azido‑2′,3′-dideoxythymidine (AZT) shows EC₅₀ values of 0.004–0.04 μM in MT‑4 cells, while 3′-fluoro‑2′,3′-dideoxythymidine (FLT) registers EC₅₀ of approximately 0.005 μM [REFS‑2]. The >10,000‑fold difference in potency between the iodo analog and the azido/fluoro congeners demonstrates that the 3′-iodo substituent severely compromises antiviral efficacy in this system, likely due to poor intracellular phosphorylation [REFS‑3]. Thus, 3′-deoxy‑3′-iodothymidine is not a functional substitute for AZT or FLT in HIV‑1 replication inhibition studies.
| Evidence Dimension | Antiviral potency (EC₅₀) against HIV‑1 IIIB in MT‑4 cells |
|---|---|
| Target Compound Data | EC₅₀ > 500 μM; classified as INACTIVE |
| Comparator Or Baseline | AZT (3′-azido‑2′,3′-dideoxythymidine): EC₅₀ ~0.004–0.04 μM; FLT (3′-fluoro‑2′,3′-dideoxythymidine): EC₅₀ ~0.005 μM |
| Quantified Difference | >10,000‑fold reduction in potency for 3′-iodo relative to AZT and FLT |
| Conditions | HIV‑1 IIIB strain; MT‑4 cell line; CPE (MTT) readout; data from NIAID ChemDB and J. Med. Chem. 1987 |
Why This Matters
Procurement for HIV‑1 antiviral screening should explicitly avoid the 3′-iodo analog when nanomolar potency is required; the >10,000‑fold deficit relative to AZT/FLT precludes its use as an RT inhibitor lead.
- [1] NIAID Division of AIDS Anti‑HIV/OI/TB Therapeutics Database. Compound entry for 3′-deoxy‑3′-iodothymidine; EC₅₀ > 500 μM, MT‑4 cells, HIV‑IIIB. Last updated January 2024. View Source
- [2] Herdewijn, P.; Balzarini, J.; De Clercq, E.; Pauwels, R.; Baba, M.; Broder, S.; Vanderhaeghe, H. 3′-Substituted 2′,3′-dideoxynucleoside analogues as potential anti-HIV (HTLV‑III/LAV) agents. J. Med. Chem. 1987, 30 (8), 1270–1278. View Source
- [3] Jones, B. C. N. M. Design, synthesis and biological evaluation of some novel anti-cancer and anti-HIV chemotherapeutic agents. Ph.D. Thesis, University College London, 1991. View Source
